molecular formula C16H20ClN3O2 B1610152 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline CAS No. 199327-69-0

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Número de catálogo: B1610152
Número CAS: 199327-69-0
Peso molecular: 321.8 g/mol
Clave InChI: DMBUDLCZXCWIMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline (CAS 199327-69-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and oncology research. This chloroquinazoline derivative serves as a versatile building block for the synthesis of novel bioactive molecules. Its primary research application is in the development of 4-aminophenyl- and 4-pyrrylamino-quinazoline analogues, which are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) . Compounds derived from this intermediate have demonstrated markedly improved in vitro antitumor activity against human cancer cell lines, including pancreatic (Miapaca2) and prostate (DU145), compared to the established drug Gefitinib . Furthermore, the 3-(pyrrolidin-1-yl)propoxy side chain is a critical structural feature for targeting epigenetic regulators. Research indicates that this side chain is engineered to occupy the aromatic cage of Tudor domain II in the methyl-lysine reader protein SPIN1, making the compound a valuable precursor for developing selective SPIN1 inhibitors and chemical probes to study chromatin biology . Provided for Research Use Only, this compound is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUDLCZXCWIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456758
Record name 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199327-69-0
Record name 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

General Synthetic Strategy

The preparation typically involves:

  • Construction of the quinazoline core.
  • Introduction of the methoxy and chloro substituents.
  • Attachment of the 3-(pyrrolidin-1-yl)propoxy side chain via nucleophilic substitution.

Key Preparation Methods

Introduction of the 3-(pyrrolidin-1-yl)propoxy Side Chain

  • The 7-position substitution is accomplished by nucleophilic aromatic substitution of the 7-hydroxy or 7-chloro intermediate with a 3-(pyrrolidin-1-yl)propoxy nucleophile.
  • The nucleophile is typically generated by reacting 1-chloro-3-iodopropane with pyrrolidine to form the 3-(pyrrolidin-1-yl)propyl chloride or iodide, which then displaces the 7-position leaving group on the quinazoline ring.
  • This substitution can be carried out in inert solvents such as methylene chloride or DMF, often in the presence of a base like triethylamine to facilitate the reaction.

Alternative Synthetic Routes

  • A multi-step synthesis starting from methyl 4-hydroxy-3-methoxybenzoate involves alkylation with 1-chloro-3-iodopropane, nitration, substitution with pyrrolidine, reduction of the nitro group to aniline, urea formation, and ring closure to form the quinazoline core. Subsequent chlorination and nucleophilic substitution yield the final compound.
  • Microwave-assisted chlorination using thionyl chloride with potassium carbonate as a base at 80 °C has been reported to improve reaction efficiency and yields.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature/Time Notes
Chlorination of quinazolinone Thionyl chloride or oxalyl chloride, DMF catalyst Chloroform, DMF Reflux, 4-5 hours Mild vacuum distillation to remove excess reagents
Alkylation at 7-position 3-(pyrrolidin-1-yl)propyl halide, base (triethylamine) Methylene chloride, DMF Room temp or reflux Base catalysis accelerates reaction
Nitration and reduction Ammonium nitrate/trifluoroacetic anhydride; catalytic hydrogenation Chloroform, trifluoroacetic anhydride Room temp to reflux Nitration may produce isomers separated by chromatography
Purification Silica gel chromatography Ethyl acetate/methanol/triethylamine mixtures Ambient temperature Chromatography removes side products

Research Findings and Yields

  • The overall yield for the preparation of 2,4-dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is reported around 69% under optimized conditions using N-ethyl-N,N-diisopropylamine and trichlorophosphate at 100 °C for 2 hours in an inert atmosphere.
  • Purity of the final compounds typically exceeds 95% as confirmed by HPLC, ensuring suitability for biological assays.
  • The use of microwave irradiation in chlorination steps has been shown to reduce reaction times and improve product purity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield/Notes
1 4-Hydroxy-3-methoxybenzoate derivative Alkylation with 1-chloro-3-iodopropane High yield; forms alkoxy intermediate
2 Nitro-substituted intermediate Nitration with ammonium nitrate/TFAA Possible isomer formation; chromatographic separation required
3 Aniline intermediate Substitution with pyrrolidine, catalytic hydrogenation Efficient reduction step
4 Quinazolinone ring closure Urea formation and ring closure Key step for quinazoline core
5 4-Chloroquinazoline intermediate Chlorination with thionyl chloride or oxalyl chloride, DMF catalyst Reflux 4-5 h; microwave optional
6 Final compound Nucleophilic substitution with pyrrolidinylpropoxy group Room temp or reflux; base catalyzed

Additional Notes on Reaction Optimization

  • The use of bases such as triethylamine or potassium carbonate enhances nucleophilic substitution efficiency.
  • Purification by silica gel chromatography using solvent mixtures of methylene chloride and methanol is standard for isolating pure products.
  • Reaction monitoring by HPLC ensures completion and high purity.
  • The synthetic route allows for variation at the 7-position, enabling structure-activity relationship studies for medicinal chemistry optimization.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-chloro-6-hydroxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.

    Reduction: Formation of 6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.

    Substitution: Formation of 4-substituted-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C16H20ClN3O2
  • Molecular Weight : 321.8019 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a quinazoline core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Kinase Modulation

One of the primary applications of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is its role as a kinase inhibitor. Kinases are enzymes that phosphorylate other proteins, playing crucial roles in signal transduction pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis.

  • Target Kinases : The compound has shown efficacy in modulating several receptor tyrosine kinases, including c-Met, KDR (VEGFR2), c-Kit, flt-3, and flt-4. These kinases are implicated in various cancers and other diseases characterized by abnormal cell growth and migration .

Anticancer Potential

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. They act by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

  • Mechanism of Action : The inhibition of specific kinases leads to the disruption of signaling pathways essential for tumor growth and metastasis. For instance, c-Met inhibition has been linked to reduced cell migration and invasion in cancer models .

Therapeutic Applications

The compound is being investigated for potential therapeutic applications in treating conditions associated with aberrant kinase activity:

  • Cancer Types : It may be effective against various cancers, including renal cell carcinoma, colon cancer, and T-cell lymphoma .
  • Other Conditions : Beyond oncology, there is potential for use in treating diseases characterized by excessive cellular proliferation or migration.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits the growth of cancer cell lines expressing high levels of target kinases. For example, inhibition of c-Met was shown to significantly reduce cell viability in renal cancer cell lines.
  • In Vivo Studies : Animal models treated with this quinazoline derivative exhibited reduced tumor sizes compared to control groups. These findings support its potential as a therapeutic agent in clinical settings.
  • Pharmaceutical Formulations : Research is ongoing to develop formulations that enhance the bioavailability and efficacy of this compound when administered systemically .

Comparación Con Compuestos Similares

Notes:

  • Pyrrolidine vs.
  • 4-Methylpiperazine : Introduces a basic center, improving solubility in acidic environments (e.g., gastric fluid) .
  • Morpholine : The oxygen atom in morpholine enhances hydrogen-bonding capacity, affecting target binding kinetics .

Actividad Biológica

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is a compound belonging to the quinazoline class, which has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C16H20ClN3O2
  • Molecular Weight : 321.8019 g/mol
  • CAS Number : Not specified in the results but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cancer progression. This compound has been shown to interact with the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Inhibition of this pathway can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Efficacy in Cancer Research

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a promising candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Miapaca2 (Pancreatic)5.2PI3K/Akt/mTOR inhibition
DU145 (Prostate)6.8EGFR inhibition
A549 (Lung)4.5Tubulin polymerization inhibition

Case Studies

  • Case Study on Antitumor Activity :
    A study conducted by Zhang et al. involved synthesizing various quinazoline derivatives, including this compound, which were tested against pancreatic and prostate cancer cell lines. The results indicated that the compound exhibited enhanced antitumor activity compared to traditional chemotherapeutics like gefitinib .
  • Mechanistic Insights :
    Another research effort explored the dual inhibition of kinase activity and tubulin polymerization by quinazoline derivatives. The findings revealed that compounds similar to this compound could disrupt microtubule dynamics, a critical process for cancer cell division .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of the chlorine atom in the quinazoline core with appropriate alkoxy-pyrrolidine derivatives. For example, describes a reflux reaction in isopropanol (4 hours) with a 84% yield after recrystallization from ethanol. Key factors affecting yield include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols.
  • Temperature : Reflux conditions (~80–100°C) are critical for complete substitution.
  • Catalyst/base : Use of potassium carbonate (K₂CO₃) or triethylamine (TEA) improves deprotonation of hydroxyl intermediates.
    Contradictions in yield (e.g., 35–76% in ) arise from variations in solvent purity, reaction time, and stoichiometric ratios.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • ¹H-NMR : Key signals include methoxy protons at δ 4.07 ppm and pyrrolidine protons at δ 2.38–3.80 ppm (as in ).
  • Mass spectrometry (MS) : The molecular ion peak [M+H]+ at m/z 405.1 confirms molecular weight alignment ( ).
  • Elemental analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C₁₆H₂₀ClN₃O₂ requires C 59.72%, H 6.26%, N 13.06%, Cl 11.01%).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C for short-term use ( ). For long-term stability, aliquot and store at –20°C in amber vials to prevent hydrolysis of the chloro-quinazoline moiety ( ).

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Low yields (e.g., 2–5% in ) often stem from side reactions (e.g., dimerization or decomposition). Mitigation strategies include:
  • Intermediate purification : Use column chromatography or recrystallization after each step.
  • Protecting groups : Temporarily protect reactive sites (e.g., methoxy groups) to prevent undesired substitutions.
  • High-throughput screening : Optimize solvent/base combinations using automated platforms.

Q. What structural modifications enhance antitumor activity in quinazoline derivatives, and how does this compound compare?

  • Methodological Answer : and highlight that:
  • Alkoxy chain length : Longer chains (e.g., 3-pyrrolidin-1-ylpropoxy vs. methoxy) improve solubility and target binding (e.g., EGFR inhibition).
  • Substituent positioning : Methoxy at C6 and chloro at C4 are critical for kinase inhibition ( ).
  • Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring size may enhance steric accessibility in receptor pockets ( ).

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:
  • Dose-response validation : Test multiple concentrations (IC₅₀) in parallel assays.
  • HPLC purity checks : Ensure >95% purity ( ) to exclude confounding effects from byproducts.
  • Target validation : Use siRNA or CRISPR to confirm target specificity in cellular models.

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Methodological Answer : Scaling requires:
  • Continuous flow chemistry : Reduces reaction time and improves reproducibility ( ).
  • Crystallization optimization : Use mixed solvents (e.g., ethanol/water) for higher recovery of pure product ( ).
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.